3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
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Overview
Description
3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base to form an intermediate, which is then cyclized to produce the chromen-4-one core structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted chromen-4-one.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-nitroacetanilide
- (4-Methoxyphenyl)(4-nitrophenyl)methanone
- 2-(4-Methoxyphenyl)-3-(2-nitrophenyl)acrylonitrile
Uniqueness
3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. Its combination of methoxy and nitro groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c1-28-21-5-3-2-4-18(21)20-14-30-22-12-17(10-11-19(22)23(20)25)29-13-15-6-8-16(9-7-15)24(26)27/h2-12,14H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNAXWGQTOJPKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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